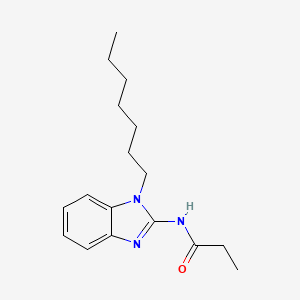
N-(1-heptylbenzimidazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-heptylbenzimidazol-2-yl)propanamide is an organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The heptyl group attached to the benzimidazole ring enhances the lipophilicity of the compound, potentially improving its ability to interact with biological membranes and targets.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-heptylbenzimidazol-2-yl)propanamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with heptyl bromide in the presence of a base such as potassium carbonate to introduce the heptyl group.
Amidation: The final step involves the reaction of the alkylated benzimidazole with propanoyl chloride in the presence of a base like triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-heptylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring or the amide group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-(1-heptylbenzimidazol-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Mécanisme D'action
The mechanism of action of N-(1-heptylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The heptyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The benzimidazole core can interact with nucleic acids or proteins, potentially inhibiting their function and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Known for its anticonvulsant activity.
N-(1-allyl-1H-benzimidazol-2-yl)methylpropanamide: Investigated for its antimicrobial properties.
Uniqueness
N-(1-heptylbenzimidazol-2-yl)propanamide is unique due to the presence of the heptyl group, which enhances its lipophilicity and potentially improves its biological activity compared to similar compounds. This structural feature may allow for better interaction with biological membranes and targets, making it a promising candidate for further research and development.
Propriétés
Numéro CAS |
371951-34-7 |
|---|---|
Formule moléculaire |
C17H25N3O |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
N-(1-heptylbenzimidazol-2-yl)propanamide |
InChI |
InChI=1S/C17H25N3O/c1-3-5-6-7-10-13-20-15-12-9-8-11-14(15)18-17(20)19-16(21)4-2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,18,19,21) |
Clé InChI |
XQLLJACJXNKEBS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2N=C1NC(=O)CC |
Solubilité |
13.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


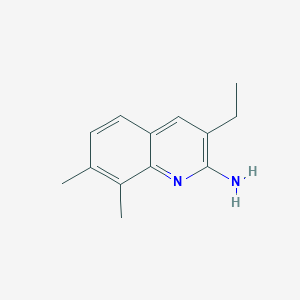

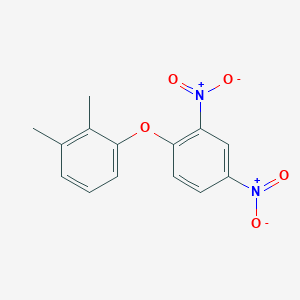
![6,7-Dimethyl-2-thiabicyclo[3.2.0]hept-3-ene-6,7-dicarboxylic acid](/img/structure/B14142778.png)
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclohexanecarboxamide](/img/structure/B14142780.png)
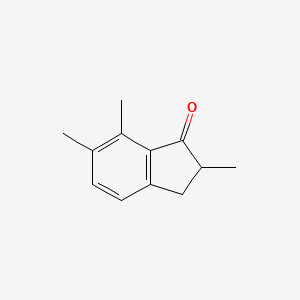

![2-methyl-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B14142793.png)
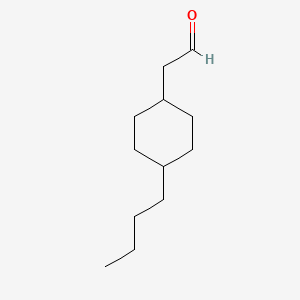


![Ethyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14142828.png)


